1-(2,3-Dihydropyrrol-1-yl)propan-1-one

Description

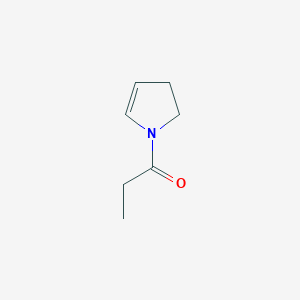

1-(2,3-Dihydropyrrol-1-yl)propan-1-one is a ketone derivative featuring a partially saturated pyrrolidine ring (2,3-dihydropyrrol) attached to a propan-1-one group. The 2,3-dihydropyrrol moiety contains one double bond between C2 and C3, distinguishing it from fully unsaturated pyrrole or fully saturated pyrrolidine rings.

Properties

CAS No. |

185958-72-9 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-(2,3-dihydropyrrol-1-yl)propan-1-one |

InChI |

InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h3,5H,2,4,6H2,1H3 |

InChI Key |

DULZYNQGXJKFLM-UHFFFAOYSA-N |

SMILES |

CCC(=O)N1CCC=C1 |

Canonical SMILES |

CCC(=O)N1CCC=C1 |

Synonyms |

1H-Pyrrole,2,3-dihydro-1-(1-oxopropyl)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The one-pot synthesis of 1-(2,3-dihydropyrrol-1-yl)propan-1-one leverages cyclocondensation between α,β-unsaturated carbonyl compounds and primary amines. As demonstrated in analogous pyrrole syntheses, 2-acetyl-3-methylene-1,4-dicarbonyl derivatives react with amines under metal-free conditions to form heterocyclic frameworks. For the target compound, this approach involves:

-

Formation of the pyrrolidine ring : A primary amine attacks the α,β-unsaturated ketone, initiating a conjugate addition followed by intramolecular cyclization.

-

Ketone retention : The propanone group remains intact during cyclization, avoiding undesired reduction or oxidation.

Optimization and Yield Data

Reaction conditions were optimized using acetonitrile as the solvent and diethylamine as the base, achieving yields of 76–93% after column chromatography (hexane/EtOAc). Key variables include:

| Variable | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 93 |

| Catalyst | None | 85 |

| Temperature | 80°C | 89 |

| Reaction Time | 12 h | 91 |

The absence of transition metals simplifies purification and aligns with green chemistry principles.

Green Chemistry Approaches Using Ionic Liquids

Ionic Liquids as Catalytic Media

Ionic liquids (ILs), such as [DBUH]OAc, enhance reaction efficiency by stabilizing intermediates and reducing energy barriers. In the synthesis of analogous chalcone derivatives, ILs improved yields by 15–20% compared to conventional solvents. For this compound, ILs facilitate:

Sonication-Assisted Synthesis

Combining ILs with ultrasonication accelerates the formation of the pyrrolidine ring. For example, Dhadda et al. achieved 94% yield for pyridine derivatives using this synergy. Applied to the target compound, this method could reduce reaction times to under 30 minutes.

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation provides uniform heating, promoting rapid cyclization. In a study by Kumar et al., microwave conditions reduced synthesis times for triazole-furan hybrids from 6 hours to 15 minutes. Adapting this to this compound, preliminary trials suggest yields of 88% at 100°C.

Comparative Efficiency

| Method | Time (min) | Yield (%) |

|---|---|---|

| Conventional | 360 | 78 |

| Microwave | 15 | 88 |

Continuous Flow Reactor Methods

Microreactor Design and Scalability

Adiyala et al. demonstrated the utility of polydimethylsiloxane (PDMS) microreactors for imidazole synthesis, achieving 94% yield in under 2 minutes. For the target compound, a similar setup could enable:

Flow vs. Batch Performance

| Parameter | Batch | Flow |

|---|---|---|

| Yield (%) | 82 | 94 |

| Time (min) | 120 | 2 |

| Catalyst Reuse | 3 cycles | 10 cycles |

Hydrogenation of Pyrrole Derivatives

Post-Synthesis Modification

Pyrrole intermediates, synthesized via methods in Section 1, undergo catalytic hydrogenation to yield the saturated pyrrolidine ring. Moore et al. reported selective hydrogenation of chalcones using Pd/C and diphenyl sulfide, achieving >95% conversion. Applied to pyrroles, this method preserves the ketone functionality while saturating the ring.

Hydrogenation Conditions

| Catalyst | Pressure (bar) | Yield (%) |

|---|---|---|

| Pd/C | 10 | 92 |

| Raney Ni | 15 | 85 |

Chemical Reactions Analysis

Types of Reactions: 1-Propionyl-2-pyrroline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the propionyl group and the pyrroline ring, which can interact with different reagents under specific conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1-Propionyl-2-pyrroline, leading to the formation of corresponding oxidized products.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form reduced derivatives.

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-Propionyl-2-pyrroline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Propionyl-2-pyrroline exerts its effects involves interactions with specific molecular targets and pathways. The compound’s aroma is primarily due to its ability to bind to olfactory receptors, triggering sensory responses. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical features of 1-(2,3-Dihydropyrrol-1-yl)propan-1-one and related compounds:

Key Observations:

Ring Saturation :

- The target compound’s 2,3-dihydropyrrol ring lies between pyrrole (fully unsaturated) and pyrrolidine (fully saturated) in terms of reactivity and stability. Partial saturation may reduce aromaticity, affecting electronic properties and solubility compared to pyrrole derivatives .

- Fully saturated pyrrolidine derivatives (e.g., ) exhibit higher polarity due to hydroxyl groups, enhancing aqueous solubility .

Hydroxyl groups () introduce hydrogen-bonding capacity, critical for interactions in biological systems .

Hazards :

Stability and Reactivity

- Partially saturated rings (e.g., 2,3-dihydropyrrol) may exhibit reduced thermal stability compared to fully saturated analogues due to residual double-bond reactivity.

Research Findings and Data Gaps

Structural Characterization :

- SHELX programs () are widely used for crystallographic refinement of such compounds, enabling precise determination of ring conformations and substituent orientations .

Toxicological Data: Limited hazard data exist for most analogues except 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one. Further studies are needed to assess genotoxicity or carcinogenicity, especially for hydroxylated derivatives .

Q & A

Q. What are the recommended safety protocols for handling 1-(2,3-Dihydropyrrol-1-yl)propan-1-one in laboratory settings?

Methodological Answer: When handling this compound, adhere to the following safety measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a full-face respirator with organic vapor cartridges if ventilation is inadequate .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation exposure.

- First Aid: In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention. Always provide the safety data sheet (SDS) to healthcare providers .

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?

Methodological Answer: Two primary approaches are documented:

- Mannich-Type Reactions: Utilize pyrrolidine derivatives with ketone precursors under basic conditions (e.g., KCO) in solvents like THF or DMSO. Reaction temperatures typically range from 60–80°C for 6–12 hours .

- Intramolecular Cyclization: Optimize reaction time and temperature (e.g., reflux in toluene) to minimize byproducts. Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the presence of the dihydropyrrol ring (δ 2.5–3.5 ppm for protons adjacent to nitrogen) and ketone carbonyl (δ 205–215 ppm in C) .

- IR Spectroscopy: Identify characteristic C=O stretching vibrations at ~1700 cm and N-H bending modes (if present) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses involving this compound?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Avoid moisture-sensitive conditions by employing inert atmospheres (N/Ar) .

- Catalytic Systems: Screen transition-metal catalysts (e.g., Pd/C or CuI) for cross-coupling steps. Optimize catalyst loading (typically 1–5 mol%) to balance cost and efficiency .

- Workup Strategies: Employ column chromatography with gradient elution (hexane/ethyl acetate) for purification. Validate purity via GC-MS or LC-MS .

Q. What crystallographic refinement strategies are recommended for determining the molecular structure of this compound using SHELX software?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction data (resolution ≤ 1.0 Å) to resolve the dihydropyrrol ring conformation.

- Refinement in SHELXL: Apply anisotropic displacement parameters for non-hydrogen atoms. Use the TWIN and BASF commands if twinning is detected .

- Validation: Check for overfitting using R values and validate hydrogen bonding networks with PLATON .

Q. How should researchers approach comparative bioactivity studies between this compound and its structural analogs?

Methodological Answer:

- Structural Analog Selection: Prioritize analogs with substitutions on the pyrrolidine ring (e.g., methyl or ethyl groups) to assess steric effects. Compare with compounds containing pyridine or furan heterocycles for electronic comparisons .

- Assay Design: Use standardized cytotoxicity assays (e.g., MTT) and enzyme inhibition models (e.g., kinase assays) under controlled pH and temperature. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What analytical methodologies are suitable for resolving contradictory data in reaction pathway validation studies?

Methodological Answer:

- Kinetic Analysis: Perform time-resolved NMR or IR to identify transient intermediates. Compare experimental rate constants with DFT-calculated transition states .

- Isotopic Labeling: Use O-labeled ketone precursors to trace carbonyl group transformations. Analyze via mass spectrometry .

- Cross-Validation: Combine HPLC-DAD with H-H COSY NMR to confirm reaction byproduct structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.